5-[(Tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylic acid
Overview
Description
5-[(Tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylic acid is a synthetic organic compound with the molecular formula C11H19NO5 . It is characterized by the presence of a tetrahydrofuran ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at ambient temperature, to ensure the protection of the amine group without affecting other functional groups.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. This method offers several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
5-[(Tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
5-[(Tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 5-[(Tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylic acid involves the protection of amine groups with the Boc group. This protection is crucial in multi-step organic synthesis, as it prevents unwanted side reactions and allows for selective deprotection at later stages. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
5-[(Tert-butoxycarbonylamino)methyl]furan-2-carboxylic acid: Similar structure but with a furan ring instead of a tetrahydrofuran ring.
N-Boc-protected amino acids: A broad class of compounds with similar Boc-protected amine groups.
Uniqueness
5-[(Tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylic acid is unique due to its tetrahydrofuran ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules that require a stable, protected amine group.
Properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7-4-5-8(16-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUKHUMNWGIQJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840540-59-2 | |
Record name | 2,5-Anhydro-3,4,6-trideoxy-6-[[(1,1-dimethylethoxy)carbonyl]amino]hexonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=840540-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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